molecular formula C29H20N4O10 B11525378 Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- CAS No. 144334-82-7

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

Cat. No.: B11525378
CAS No.: 144334-82-7
M. Wt: 584.5 g/mol
InChI Key: MEUQDIYTPKRQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves several steps. One common method includes the reaction of benzoic acid derivatives with methylene bis compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves its interaction with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to affect photosynthesis and secondary metabolism in plants, as well as microbial community structure .

Comparison with Similar Compounds

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] can be compared with similar compounds such as:

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] stands out due to its unique combination of functional groups and its diverse range of applications in scientific research and industry.

Properties

CAS No.

144334-82-7

Molecular Formula

C29H20N4O10

Molecular Weight

584.5 g/mol

IUPAC Name

5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)

InChI Key

MEUQDIYTPKRQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.